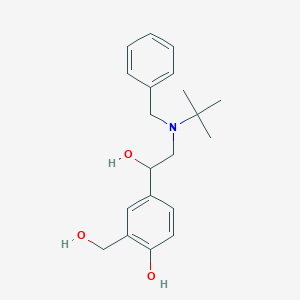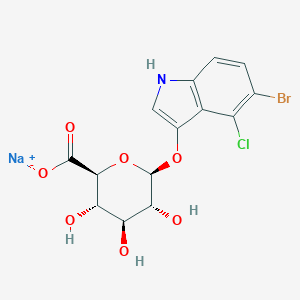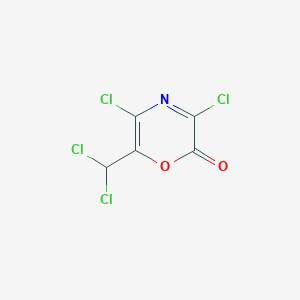
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one, also known as DCDO, is a chemical compound that has been extensively studied in scientific research. It is a highly reactive compound that has been used in various laboratory experiments due to its unique properties.
Mécanisme D'action
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one is a highly reactive compound that can modify nucleic acids by alkylating them. This modification can lead to the inhibition of DNA replication and transcription, which can ultimately lead to cell death. 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has also been shown to induce DNA damage, which can activate DNA repair mechanisms in cells.
Effets Biochimiques Et Physiologiques
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has been shown to have various biochemical and physiological effects on cells. It has been shown to induce oxidative stress, which can lead to the accumulation of reactive oxygen species (ROS) in cells. 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has also been shown to induce apoptosis, which is a programmed cell death mechanism that is important for the maintenance of tissue homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has several advantages for laboratory experiments. It is a highly reactive compound that can modify nucleic acids with high specificity. It is also a potent alkylating agent that can induce DNA damage and oxidative stress in cells. However, 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one also has several limitations. It is a highly toxic compound that can cause severe burns on contact with skin and eyes. Therefore, proper safety precautions should be taken when handling 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one. Additionally, 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has a short half-life, which can limit its use in long-term experiments.
Orientations Futures
There are several future directions for research involving 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one. One potential area of research is the development of 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one-based antitumor and antiviral agents. 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has been shown to have potent antitumor and antiviral activity, and further research could lead to the development of novel therapeutic agents. Another potential area of research is the study of 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one-induced oxidative stress and its role in various diseases, including cancer and neurodegenerative disorders. Additionally, further research could be conducted to elucidate the mechanism of action of 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one and its effects on various cellular processes.
Méthodes De Synthèse
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one can be synthesized through a series of reactions involving chlorination of oxazolone. The reaction involves the use of thionyl chloride, which is a highly reactive compound that can cause severe burns on contact with skin and eyes. Therefore, the synthesis of 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one should be carried out in a fume hood with proper safety precautions.
Applications De Recherche Scientifique
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has been widely used in scientific research due to its unique properties. It is a potent alkylating agent that can modify DNA and RNA molecules. Therefore, it has been used in various studies that involve the modification of nucleic acids. 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has also been used in the synthesis of various biologically active compounds, including antitumor and antiviral agents.
Propriétés
Numéro CAS |
131882-09-2 |
|---|---|
Nom du produit |
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one |
Formule moléculaire |
C5HCl4NO2 |
Poids moléculaire |
248.9 g/mol |
Nom IUPAC |
3,5-dichloro-6-(dichloromethyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C5HCl4NO2/c6-2(7)1-3(8)10-4(9)5(11)12-1/h2H |
Clé InChI |
FRBGXFOZEKYRAN-UHFFFAOYSA-N |
SMILES |
C1(=C(N=C(C(=O)O1)Cl)Cl)C(Cl)Cl |
SMILES canonique |
C1(=C(N=C(C(=O)O1)Cl)Cl)C(Cl)Cl |
Synonymes |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(dichloromethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



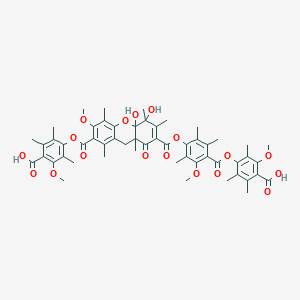
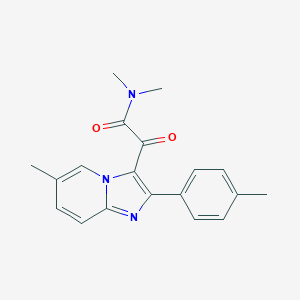
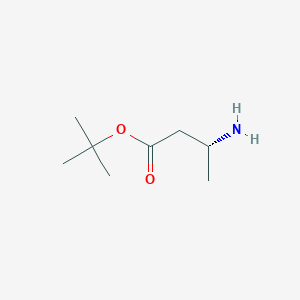
![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)
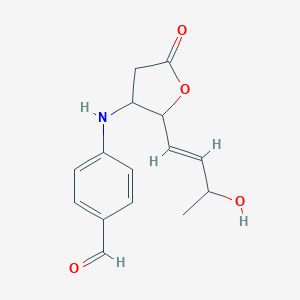
![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)
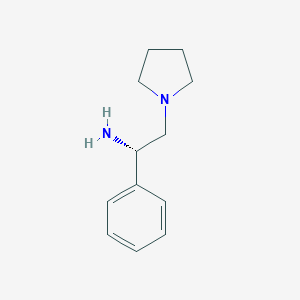

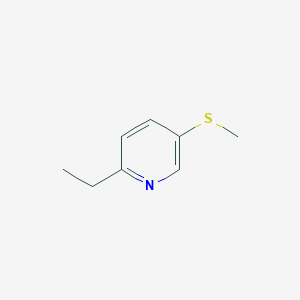
![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B138277.png)
